3-Pyridinecarboxamide,N-4-pyridinyl-

Coordination Polymer Crystal Engineering Topology Control

3-Pyridinecarboxamide,N-4-pyridinyl- (CAS 64479-79-4), also known as 4-pyridylnicotinamide or 4-PNA, is a kinked dipodal dipyridine with the molecular formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol. The compound features two pyridine rings connected via a carboxamide linker, with the amide nitrogen attached at the 4-position of one pyridine and the carbonyl at the 3-position of the other, creating a non-linear, kinked geometry with a nitrogen-donor disposition distinct from its positional isomers.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 64479-79-4
Cat. No. B6614137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinecarboxamide,N-4-pyridinyl-
CAS64479-79-4
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C(=O)NC2=CC=NC=C2
InChIInChI=1S/C11H9N3O/c15-11(9-2-1-5-13-8-9)14-10-3-6-12-7-4-10/h1-8H,(H,12,14,15)
InChIKeyHVLLFBPOFNSPRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Pyridinecarboxamide,N-4-pyridinyl- (CAS 64479-79-4): A Kinked Dipodal Dipyridine Ligand for Crystal Engineering and Fragment-Based Discovery


3-Pyridinecarboxamide,N-4-pyridinyl- (CAS 64479-79-4), also known as 4-pyridylnicotinamide or 4-PNA, is a kinked dipodal dipyridine with the molecular formula C₁₁H₉N₃O and a molecular weight of 199.21 g/mol [1]. The compound features two pyridine rings connected via a carboxamide linker, with the amide nitrogen attached at the 4-position of one pyridine and the carbonyl at the 3-position of the other, creating a non-linear, kinked geometry with a nitrogen-donor disposition distinct from its positional isomers [2]. Originally developed for chemotherapy applications, 4-PNA has since been primarily employed as a bidentate bridging ligand in the construction of coordination polymers and metal-organic frameworks [1]. Its melting point is 186–188 °C, its density is 1.287 g/cm³, and it is synthesized via the reaction of nicotinoyl chloride with 4-aminopyridine [3].

Why 3-Pyridinecarboxamide,N-4-pyridinyl- Cannot Be Replaced by Its Positional Isomer 3-Pyridylnicotinamide in Coordination Polymer Synthesis


Although 3-pyridinecarboxamide,N-4-pyridinyl- (4-PNA, CAS 64479-79-4) and its isomer 3-pyridylnicotinamide (3-PNA, CAS 13160-06-0) share an identical molecular formula (C₁₁H₉N₃O) and molecular weight (199.21 g/mol), they are not interchangeable in coordination chemistry applications [1]. The two isomers differ critically in the relative disposition of their nitrogen donor atoms: 4-PNA possesses a kinked geometry with the pyridyl nitrogen at the 4-position relative to the amide linkage, while 3-PNA places the pyridyl nitrogen at the 3-position [2]. This geometric isomerism translates into divergent coordination polymer dimensionalities (1-D, 2-D, or 3-D), distinct network topologies, and different magnetic coupling behavior when each isomer is employed under otherwise identical synthetic conditions [2][3]. Substituting one isomer for the other therefore yields an entirely different material, not a functionally equivalent product.

Quantitative Differentiation Evidence for 3-Pyridinecarboxamide,N-4-pyridinyl- (4-PNA) Versus Its Closest Analogs


4-PNA Generates a Unique Self-Penetrated 3-D Topology in Copper Adipate Systems That 3-PNA Cannot Access

Under hydrothermal reaction of copper(II) with adipic acid, the choice of dipyridylamide geometric isomer dictates the resulting coordination polymer topology. When 4-pyridylnicotinamide (4-PNA) is used as the coligand, the product {[Cu₃(adp)₃(4-pna)₂]·2H₂O}ₙ manifests a unique binodal 4,6-connected self-penetrated 3-D network with (6⁵8)(4⁴6¹¹) topology, a structure not observed with any other dipyridylamide isomer [1]. In contrast, the positional isomer 3-pyridylnicotinamide (3-PNA) yields {[Cu(adp)(3-pna)]·2.5H₂O}ₙ, a dimer-based 3-D network with 6⁵8 cds topology, while 3-pyridylisonicotinamide (3-PINA) produces a standard (4,4) grid layer [1]. This demonstrates that 4-PNA's specific nitrogen-donor disposition enables topological outcomes inaccessible to its isomers.

Coordination Polymer Crystal Engineering Topology Control

Exclusive Copper(II)-Selective Gelation of 4-PNA: All Copper(II) Salts Gel, While Mn, Fe, Co, Ni, and Zn Salts Do Not

4-Pyridylnicotinamide (4-PNA) exhibits metal-selective gelation behavior: its complexes with copper(II) salts—including CuCl₂, CuBr₂, Cu(NO₃)₂, CuSO₄, Cu(BF₄)₂, and Cu(OAc)₂—all form supramolecular gels, whereas the corresponding complexes with manganese(II), iron(II), cobalt(II), nickel(II), and zinc(II) salts do not gel under identical conditions [1]. X-ray powder diffraction (XRPD) of the xerogels correlated with the single-crystal structure of the copper(II) acetate complex, revealing that gelation arises from 1-D hydrogen-bonded chains between the gelator amide groups and coordinated anions [1]. The selectivity is attributed to the Jahn–Teller distorted nature of copper(II), which weakens water binding in all copper(II) salts and favors the 1-D hydrogen-bonded motif over more extensively hydrogen-bonded crystalline networks observed with non-gelator metal salts [1].

Supramolecular Gel Metallogel Crystal Engineering

4-PNA Exhibits Weak but Defined ROCK1/ROCK2 Kinase Inhibition, Establishing a Fragment Baseline for Kinase Drug Discovery

In a FRET-based Z-Lyte® kinase assay (pH 7.5, 25 °C), 4-pyridylnicotinamide (4-PNA; CHEMBL67352) inhibited Rho-associated protein kinase 1 (ROCK1, residues 1–535) with a Ki of 75,500 nM and Rho-associated protein kinase 2 (ROCK2, residues 1–552) with a Ki of 55,900 ± 11,300 nM [1][2]. These values position 4-PNA as a low-affinity fragment hit rather than a potent inhibitor. For context, optimized clinical-stage ROCK inhibitors such as netarsudil (AR-13324) achieve Ki values in the low nanomolar range—representing a >10,000-fold potency improvement over the 4-PNA fragment starting point [3]. This weak but measurable activity, combined with 4-PNA's low molecular weight (199.21 Da) and synthetically accessible structure, makes it a useful fragment for structure-guided optimization campaigns targeting the ROCK kinase family, where the amide linkage and pyridine rings can serve as vectors for fragment growth.

Kinase Inhibition ROCK Fragment-Based Drug Discovery

4-PNA Directs 3-D frl Topology with Ferromagnetic Coupling in Copper Pyromellitate, Whereas 3-PNA Favors 2-D Layers with Antiferromagnetic Coupling

In a direct comparative study of copper pyromellitate (pyro) coordination polymers, the isomeric coligand 3-pyridylnicotinamide (3-PNA) yielded [Cu₂(pyro)(pyroH₂)(3-pnaH)₂(H₂O)₂]ₙ (1), a 2-D layer built from {Cu₂O₂(OCO)₂} dimeric units exhibiting moderately strong antiferromagnetic coupling with J = −76.4(3) cm⁻¹ [1]. In contrast, 4-pyridylnicotinamide (4-PNA) produced {[Cu₃(pyroH)₂(4-pna)₂(H₂O)₂]·2H₂O}ₙ (5), a 3-D coordination polymer network with rare frl topology containing embedded {Cu₃(OCO)₂} linear trimers that display very weak ferromagnetic coupling with J = +0.8(2) cm⁻¹ [1]. The switch from antiferromagnetic to ferromagnetic behavior, coupled with the transition from 2-D to 3-D architecture, is a direct consequence of replacing 3-PNA with 4-PNA under otherwise comparable hydrothermal conditions, highlighting the unique magnetic and structural outcomes enabled by 4-PNA's specific nitrogen-donor disposition.

Coordination Polymer Magnetic Properties Topology

4-PNA vs. 3-PNA: Melting Point and Physical Property Differentiation Enabling Purity Verification

4-Pyridylnicotinamide (4-PNA, CAS 64479-79-4) has a reported melting point of 186–188 °C, while its positional isomer 3-pyridylnicotinamide (3-PNA, CAS 13160-06-0) melts at 182–184 °C [1][2]. This 4 °C difference in melting point provides a simple, accessible quality-control metric for distinguishing between the two isomers upon receipt of material. Both isomers share identical molecular weight (199.21 g/mol), density (1.287 g/cm³), and boiling point (286.08 °C), meaning that melting point determination remains one of the few rapid, low-cost techniques for confirming isomeric identity without recourse to single-crystal XRD or advanced spectroscopic methods.

Quality Control Purity Assessment Isomer Identification

High-Value Application Scenarios for 3-Pyridinecarboxamide,N-4-pyridinyl- (4-PNA) Based on Verified Differentiation Evidence


Crystal Engineering of Self-Penetrated Coordination Networks with Unique Topologies

Researchers designing coordination polymers with self-penetrated architectures should select 4-PNA over its positional isomer 3-PNA when targeting rare or unprecedented network topologies. In copper adipate systems, 4-PNA uniquely generates a binodal 4,6-connected self-penetrated (6⁵8)(4⁴6¹¹) 3-D network, a topology that neither 3-PNA nor any other dipyridylamide isomer can produce [1]. This makes 4-PNA the ligand of choice for crystal engineering studies aimed at discovering new self-penetrated frameworks with potential applications in selective molecular adsorption or gas storage.

Copper(II)-Selective Supramolecular Gelators for Sensing and Templated Synthesis

4-PNA is uniquely suited for the development of copper(II)-selective supramolecular metallogels. All common copper(II) salts tested (chloride, bromide, nitrate, sulfate, tetrafluoroborate, and acetate) form robust gels with 4-PNA, whereas Mn(II), Fe(II), Co(II), Ni(II), and Zn(II) salts do not gel—a 100% selectivity for Cu(II) among first-row transition metals [2]. This property can be exploited for copper-selective visual sensing, for templated synthesis of porous copper-based materials, or for controlled release formulations where Cu(II) triggers gel-to-sol transitions.

Fragment-Based Drug Discovery Campaigns Targeting ROCK1 and ROCK2 Kinases

Medicinal chemistry groups conducting fragment-based screening against Rho-associated coiled-coil kinases (ROCK1/ROCK2) can utilize 4-PNA as a validated, low-molecular-weight (199.21 Da) fragment hit with measured binding affinities (ROCK1 Ki = 75,500 nM; ROCK2 Ki = 55,900 nM) [3][4]. The compound's amide-linked dipyridine scaffold provides two distinct vectors for fragment growth via the pyridine rings, while its weak affinity establishes a clean baseline for quantifying improvements during structure-guided optimization. Pharmaceutical patent literature confirms the relevance of N-pyridinyl nicotinamide scaffolds as kinase inhibitor starting points [3].

Molecule-Based Magnetic Materials Requiring Ferromagnetic Coupling

In the synthesis of molecule-based magnetic materials, 4-PNA enables access to ferromagnetically coupled systems that are inaccessible with 3-PNA. In copper pyromellitate coordination polymers, 4-PNA directs the formation of 3-D frl topology networks containing linear {Cu₃(OCO)₂} trimers with weak ferromagnetic coupling (J = +0.8 cm⁻¹), whereas 3-PNA yields 2-D layers with strong antiferromagnetic coupling (J = −76.4 cm⁻¹) under comparable hydrothermal conditions [5]. Researchers seeking ferromagnetic interactions in Cu(II)-based coordination polymers should therefore specify 4-PNA as the bridging coligand.

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